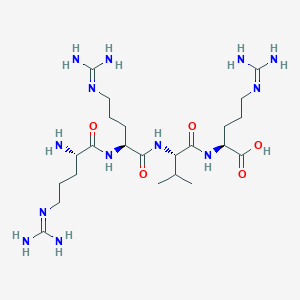![molecular formula C15H20O5 B14202128 1,1'-[2,4-Dihydroxy-6-(3-methylbutoxy)-1,3-phenylene]di(ethan-1-one) CAS No. 918814-64-9](/img/structure/B14202128.png)
1,1'-[2,4-Dihydroxy-6-(3-methylbutoxy)-1,3-phenylene]di(ethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[2,4-Dihydroxy-6-(3-methylbutoxy)-1,3-phenylene]di(ethan-1-one) is a complex organic compound characterized by its unique structure, which includes two ethanone groups attached to a phenylene ring substituted with dihydroxy and methylbutoxy groups
Méthodes De Préparation
The synthesis of 1,1’-[2,4-Dihydroxy-6-(3-methylbutoxy)-1,3-phenylene]di(ethan-1-one) typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the phenylene ring: The phenylene ring is synthesized through a series of reactions involving aromatic compounds.
Substitution reactions: Hydroxy and methylbutoxy groups are introduced to the phenylene ring through substitution reactions.
Attachment of ethanone groups: The final step involves the attachment of ethanone groups to the phenylene ring through condensation reactions.
Industrial production methods may involve similar steps but are optimized for large-scale production, often using catalysts and specific reaction conditions to increase yield and efficiency.
Analyse Des Réactions Chimiques
1,1’-[2,4-Dihydroxy-6-(3-methylbutoxy)-1,3-phenylene]di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The hydroxy and methylbutoxy groups can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol or dichloromethane.
Applications De Recherche Scientifique
1,1’-[2,4-Dihydroxy-6-(3-methylbutoxy)-1,3-phenylene]di(ethan-1-one) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of specialty chemicals, coatings, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-[2,4-Dihydroxy-6-(3-methylbutoxy)-1,3-phenylene]di(ethan-1-one) involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1,1’-[2,4-Dihydroxy-6-(3-methylbutoxy)-1,3-phenylene]di(ethan-1-one) can be compared with similar compounds such as:
1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)-1-butanone: This compound has a similar phenylene ring structure but differs in the substituents attached to the ring.
1,1’-Bis(2,6-Dihydroxy-3-Acetyl-4-Methoxyphenyl)Methane: Another similar compound with different substituents and functional groups.
The uniqueness of 1,1’-[2,4-Dihydroxy-6-(3-methylbutoxy)-1,3-phenylene]di(ethan-1-one) lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
918814-64-9 |
|---|---|
Formule moléculaire |
C15H20O5 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
1-[3-acetyl-2,6-dihydroxy-4-(3-methylbutoxy)phenyl]ethanone |
InChI |
InChI=1S/C15H20O5/c1-8(2)5-6-20-12-7-11(18)13(9(3)16)15(19)14(12)10(4)17/h7-8,18-19H,5-6H2,1-4H3 |
Clé InChI |
IIGFNCQKVBRJJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOC1=C(C(=C(C(=C1)O)C(=O)C)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


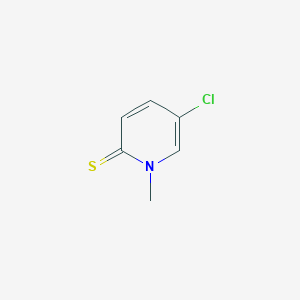
![Ethyl [2-(methylsulfanyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14202053.png)
![1,1'-[{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}bis(methyleneoxy)]bis(4-nitrobenzene)](/img/structure/B14202055.png)
![(2R)-2-[(2S)-pent-3-en-2-yl]cyclohexan-1-one](/img/structure/B14202058.png)
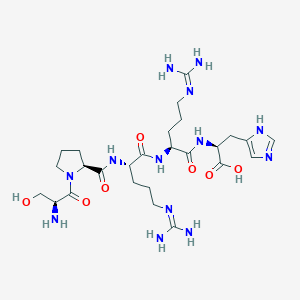


![1H-Pyrrolo[2,3-b]pyridine, 3-[(6-chloro-3-pyridinyl)methyl]-5-(3-thienyl)-](/img/structure/B14202078.png)
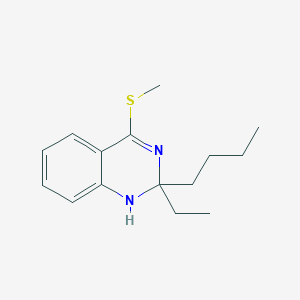
![4-Fluoro-2-methyl-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B14202098.png)
![N,N-Dibenzyl-N'-[3-hydroxy-5-(trifluoromethyl)phenyl]urea](/img/structure/B14202099.png)
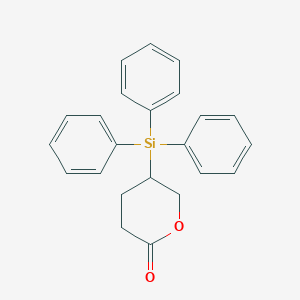
![1-(3-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14202116.png)
